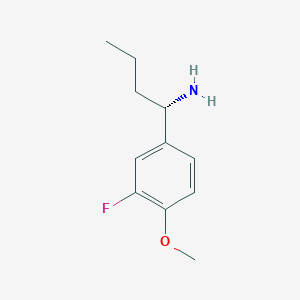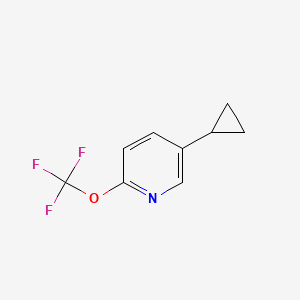
5-Cyclopropyl-2-(trifluoromethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-2-(trifluoromethoxy)pyridine: is a chemical compound that features a pyridine ring substituted with a cyclopropyl group and a trifluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-(trifluoromethoxy)pyridine typically involves the introduction of the cyclopropyl and trifluoromethoxy groups onto a pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the Suzuki–Miyaura coupling reaction, optimized for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropyl-2-(trifluoromethoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-2-(trifluoromethoxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-2-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in binding to target proteins and enzymes. The cyclopropyl group can also influence the compound’s overall conformation and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals.
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester: Another compound with similar structural features used in chemical synthesis.
Uniqueness
5-Cyclopropyl-2-(trifluoromethoxy)pyridine is unique due to the presence of both the cyclopropyl and trifluoromethoxy groups on the pyridine ring. This combination of substituents imparts distinct physicochemical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C9H8F3NO |
|---|---|
Molekulargewicht |
203.16 g/mol |
IUPAC-Name |
5-cyclopropyl-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)14-8-4-3-7(5-13-8)6-1-2-6/h3-6H,1-2H2 |
InChI-Schlüssel |
DHNZCYLXWCEJOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CN=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


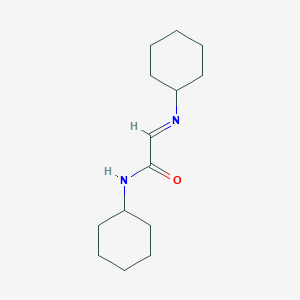



![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)

![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)

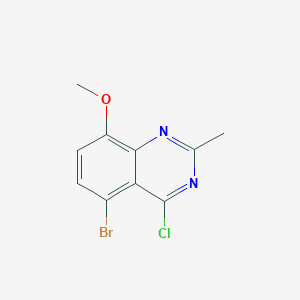
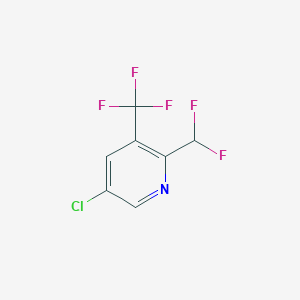
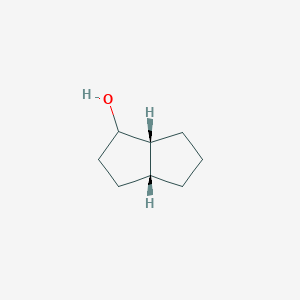
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid](/img/structure/B12974564.png)
